4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This compound is known for its applications in proteomics research and has been studied for its various chemical and biological properties .
Scientific Research Applications
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications, including:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol typically involves the condensation of 2,5-dimethoxyaniline with 4-chlorosalicylaldehyde under reflux conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires the presence of an acid catalyst to facilitate the formation of the imine bond . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as DNA and proteins . These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDOFOQCSBPFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.